molecular formula C15H16N2O B5764372 2-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)acetamide CAS No. 599162-59-1

2-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5764372
CAS RN: 599162-59-1
M. Wt: 240.30 g/mol
InChI Key: NNEZNNTWTRUGQP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)acetamide, commonly known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAA belongs to the class of N-arylacetamide derivatives and has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

    Metal–Organic Frameworks (MOFs) and Coordination Chemistry

    • MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. Researchers have explored the use of this compound as a ligand in MOF synthesis. For instance, a study by Gong et al reported the hydrothermal synthesis of metal complexes (Zn, Cd, Co, and Ni) using this ligand. These complexes exhibited interesting structural features, including uninodal 2D layers with a 4 4 - sql topology. The chirality of the homochiral network was attributed to the supramolecular packing of these layers.

properties

IUPAC Name

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEZNNTWTRUGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358373
Record name 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

CAS RN

599162-59-1
Record name 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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